4,6-Diphenyl-1,3,5-thiadiazinane-2-thione
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Overview
Description
4,6-Diphenyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that belongs to the class of thiadiazines. This compound is characterized by a thiadiazine ring, which consists of three carbon atoms, two nitrogen atoms, and one sulfur atom. The presence of phenyl groups at the 4 and 6 positions of the ring enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenyl-1,3,5-thiadiazinane-2-thione typically involves a one-pot domino reaction. This reaction includes the pre-formed dithiocarbamate (DTC), formaldehyde, and an amino acid component. The reaction proceeds under mild conditions, often at room temperature, and yields the desired thiadiazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Diphenyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding thiadiazolidine derivative.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiadiazolidines, and substituted phenyl derivatives .
Scientific Research Applications
4,6-Diphenyl-1,3,5-thiadiazinane-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiprotozoal activities, making it a potential candidate for drug development.
Medicine: It has been investigated for its potential use in treating diseases such as Alzheimer’s and arteriosclerosis.
Industry: The compound is used in the design of drug delivery systems due to its high lipid solubility and enzymatic rate of hydrolysis
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-1,3,5-thiadiazinane-2-thione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of Alzheimer’s disease. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione
- 3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione
- 4,6-Diphenyl-1,3,5-thiadiazine-2-thione
Uniqueness
4,6-Diphenyl-1,3,5-thiadiazinane-2-thione stands out due to its unique combination of phenyl groups at the 4 and 6 positions, which enhances its stability and reactivity. This makes it more versatile in various chemical reactions and applications compared to its similar counterparts .
Properties
CAS No. |
53983-18-9 |
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Molecular Formula |
C15H14N2S2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4,6-diphenyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C15H14N2S2/c18-15-17-13(11-7-3-1-4-8-11)16-14(19-15)12-9-5-2-6-10-12/h1-10,13-14,16H,(H,17,18) |
InChI Key |
PPCOHTPXMURTDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC(SC(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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